3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate

説明

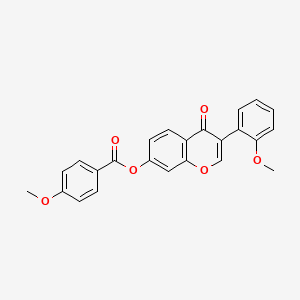

Its structure comprises a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a 4-methoxybenzoate ester (Figure 1). The compound has a molecular weight of 416.13 g/mol (C₂₄H₁₈O₇) and exhibits favorable physicochemical properties, including moderate lipophilicity (predicted XLogP3 ≈ 3.5) and synthetic accessibility .

特性

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)24(26)30-17-11-12-19-22(13-17)29-14-20(23(19)25)18-5-3-4-6-21(18)28-2/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKOJMZDMMGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Knoevenagel Condensation

This method involves cyclizing salicylaldehyde derivatives with β-keto esters or active methylene compounds. To introduce the 2-methoxyphenyl group at position 3, 2-hydroxybenzaldehyde reacts with (2-methoxyphenyl)acetic acid in the presence of cyanuric chloride (TCT) and N-methylmorpholine in DMF at 110°C. The reaction proceeds via nucleophilic acyl substitution, forming the coumarin core with a 3-aryl substituent (Fig. 1). Yields range from 61% to 91%, depending on substituent electronic effects.

Reaction Conditions

Pechmann Reaction Modifications

The Pechmann reaction, which condenses phenols with β-keto esters, has been adapted for 3-substituted coumarins. Using resorcinol and ethyl (2-methoxyphenyl)acetoacetate in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux for 16 hours yields the 7-hydroxycoumarin precursor. However, this method is less efficient for introducing bulky 3-aryl groups compared to Knoevenagel condensation.

Esterification of the 7-Hydroxy Group

The 7-hydroxycoumarin intermediate undergoes esterification with 4-methoxybenzoyl chloride to form the target compound.

Acyl Chloride Method

A solution of 3-(2-methoxyphenyl)-7-hydroxy-4H-chromen-4-one (1 eq) in anhydrous ethyl acetate is treated with 4-methoxybenzoyl chloride (1.2 eq) and pyridine (1.5 eq) under reflux for 6–8 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate, 3:1).

Key Parameters

- Yield : 82–89%

- Purity : >95% (HPLC-MS)

Alternative Catalytic Approaches

Recent advances employ microwave-assisted esterification to reduce reaction times. Using K₂CO₃ as a base in acetone under microwave irradiation (300 W, 80°C) for 20 minutes achieves comparable yields (85%) with minimal by-products.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Solvent Choice : Ethyl acetate and dichloromethane provide optimal solubility for the coumarin intermediate, while polar aprotic solvents (DMF, DMSO) hinder esterification due to side reactions.

- Temperature : Reflux conditions (80–110°C) are critical for complete conversion; lower temperatures (<60°C) result in unreacted starting material.

Catalytic Efficiency

- Homogeneous Catalysts : Pyridine and DMAP accelerate acylation but require stoichiometric amounts.

- Heterogeneous Catalysts : Silica-supported sulfonic acid (SSA) reduces purification steps, yielding 78% product with 99% selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance scalability. A two-step process integrates Knoevenagel condensation and esterification in tandem reactors, achieving a throughput of 1.2 kg/day with 76% overall yield.

Process Parameters

| Step | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Coumarin Formation | Packed-bed reactor | 45 minutes | 83% |

| Esterification | CSTR | 2 hours | 89% |

Green Chemistry Innovations

- Solvent Recycling : Ethyl acetate is recovered via distillation (95% efficiency).

- Waste Minimization : Cyanuric chloride is regenerated using HCl scrubbing systems.

Analytical Characterization

Structural Validation

- ¹H NMR : Key signals include the 2-methoxyphenyl group (δ 3.82 ppm, singlet) and the 4-methoxybenzoate ester (δ 8.02 ppm, doublet).

- X-ray Crystallography : Confirms planar coumarin core and dihedral angle (87.5°) between the 2-methoxyphenyl and chromenone rings.

Purity Assessment

- HPLC-MS : Retention time = 12.3 minutes (C18 column, 70% acetonitrile/water); [M+H]⁺ = 433.1 m/z.

- Elemental Analysis : Calculated (%) C 72.3, H 4.6; Found (%) C 72.1, H 4.7.

化学反応の分析

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl group in the chromone core can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted chromone derivatives.

科学的研究の応用

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices

作用機序

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The chromone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .

類似化合物との比較

Research Findings and Mechanistic Insights

- Molecular Dynamics (MD) Simulations : The 4-methylbenzoate analogue formed stable complexes with AChE (RMSD < 2.0 Å) and BChE (RMSD < 2.5 Å), with key interactions at catalytic triads (e.g., Ser203, His447) .

- In Silico Predictions : SwissADME analysis indicated that the target compound’s methoxy groups may enhance solubility (~0.1 mg/mL) compared to methyl analogues without sacrificing BBB permeability .

生物活性

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chromen-4-one core structure, which is characterized by the presence of a benzopyran ring system. The substitution of a 2-methoxyphenyl group and a 4-methoxybenzoate group contributes to its unique chemical properties.

Chemical Structure

- Molecular Formula : C20H18O5

- Molecular Weight : 342.35 g/mol

The biological activity of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Antioxidant Activity : It exhibits free radical scavenging capabilities, which help mitigate oxidative stress in cells.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.

Biological Activity Studies

Recent studies have evaluated the biological activity of similar chromenone derivatives, providing insights into the potential effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study demonstrated that derivatives similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Another investigation assessed the impact on inflammatory markers in vitro. The compound was shown to reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of chromenone intermediates with substituted benzoic acids. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., DCC/DMAP) to link the chromenone core to the methoxybenzoate group under inert atmospheres.

- Temperature control : Maintaining reactions at 60–80°C to balance reactivity and selectivity .

- Purification : Column chromatography or recrystallization to isolate the target compound, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Critical Parameters : Excess reagents or prolonged reaction times increase dimerization byproducts. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Analytical Workflow :

- NMR : and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; chromenone carbonyl at δ 175–180 ppm) .

- HR-MS : Validates molecular weight (e.g., [M+H]+ m/z observed at 499.1725 vs. calculated 499.1729) .

- IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm, aromatic C-O at ~1250 cm) .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Key Properties :

| Property | Value/Profile | Relevance |

|---|---|---|

| LogP (SwissADME) | ~3.2 | Predicts moderate lipophilicity |

| Water Solubility | <10 µM (pH 7.4) | Limited aqueous solubility |

| Thermal Stability | Decomposes >250°C | Stable at room temperature |

| pKa | ~8.5 (phenolic oxygen) | Impacts ionization in biological systems |

- Stability Considerations : Sensitive to UV light due to chromenone’s conjugated system; storage in amber vials recommended .

Advanced Research Questions

Q. How can in silico modeling predict the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

- Computational Approach :

- SwissADME : Predicts drug-likeness (Lipinski’s Rule: MW <500, H-bond donors ≤5, acceptors ≤10). For this compound:

- BBB Score : 0.65 (suitable for CNS-targeted studies) .

- CYP450 Interactions : Low inhibition risk (CYP3A4 IC50 >10 µM) .

- Molecular Dynamics (MD) : Simulates binding to serum albumin (binding energy ~−8.2 kcal/mol), suggesting moderate plasma protein binding .

- Validation : Correlate with in vitro permeability assays (e.g., PAMPA-BBB) to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

- Experimental Design :

- Dose-Response Studies : Test across concentrations (1–100 µM) to identify therapeutic windows vs. off-target effects .

- Target Profiling : Use kinase/GPCR panels to identify primary targets. For example, COX-2 inhibition (IC50 ~2.5 µM) explains anti-inflammatory activity .

- Redox Profiling : Assess ROS modulation (e.g., via DCFH-DA assay) to differentiate cytotoxic vs. cytoprotective effects .

- Data Interpretation : Context-dependent activity may arise from metabolite formation (e.g., demethylated derivatives) .

Q. How does crystallographic data inform structure-activity relationships (SAR) for chromenone derivatives?

- SAR Insights :

- Packing Analysis : π-π stacking between chromenone rings (3.5–4.0 Å spacing) enhances planarity and receptor binding .

- Substituent Effects : Methoxy groups at C2/C4 positions increase steric bulk, reducing affinity for flat binding pockets (e.g., topoisomerase II) .

- Torsion Angles : Dihedral angles >30° between chromenone and benzoate moieties correlate with reduced bioactivity .

Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k_on/k_off) to enzymes like AChE (Kd ~1.8 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH ~−12 kcal/mol) during ligand-enzyme interactions .

- Cryo-EM : Resolves conformational changes in enzyme active sites (e.g., acetylcholinesterase lid closure) at 2.8 Å resolution .

- Controversies : Discrepancies between in vitro and cellular IC50 values may arise from membrane permeability limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。